molecular formula C8H6F4N2O B12855946 2-Fluoro-4-(trifluoromethyl)phenylurea

2-Fluoro-4-(trifluoromethyl)phenylurea

Cat. No.: B12855946
M. Wt: 222.14 g/mol
InChI Key: MCNRKFGICFMITE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)phenylurea is a chemical compound with the CAS Registry Number 1980054-49-6 . It has a molecular formula of C 8 H 6 F 4 N 2 O and a molecular weight of 222.14 g/mol . The compound is identified by the MDL number MFCD28397851 and can be represented by the SMILES notation O=C(N)NC1=CC=C(C(F)(F)F)C=C1F . Phenyl urea derivatives are a significant area of investigation in medicinal chemistry. Recent scientific literature highlights that compounds based on the phenyl urea scaffold are being studied for their potential as inhibitors of specific biological targets . For instance, some phenyl urea derivatives have been designed and evaluated as potent inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is a key immunotherapeutic target in oncology research . Other studies have identified urea-based compounds as effective inhibitors of NLRP3 inflammasome activation, a key driver in inflammatory diseases . Furthermore, urea-based chemical classes have also been explored for their activity against microbial targets, such as Plasmodium falciparum IspD in the development of novel antimalarials . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F4N2O

Molecular Weight

222.14 g/mol

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6F4N2O/c9-5-3-4(8(10,11)12)1-2-6(5)14-7(13)15/h1-3H,(H3,13,14,15)

InChI Key

MCNRKFGICFMITE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)NC(=O)N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Synthetic Routes to 2-Fluoro-4-(trifluoromethyl)phenylurea

The creation of the this compound core structure is primarily achieved through the reaction of specific fluorinated and trifluoromethylated precursors.

The most direct method for synthesizing phenylureas involves the reaction of an aryl amine (aniline derivative) with an aryl isocyanate. In the case of this compound, this would involve the reaction of 2-fluoro-4-(trifluoromethyl)aniline (B1271942) with a suitable isocyanate. A general and widely used method for forming urea (B33335) derivatives is the nucleophilic addition of an amine to an isocyanate. rsc.org

A representative synthesis for a complex, substituted phenylurea involves dissolving a fluorinated aniline (B41778) derivative in a solvent like toluene (B28343) and then adding a solution of a benzoyl isocyanate dropwise, often with cooling. prepchem.com The reaction mixture is typically stirred for an extended period at room temperature to ensure completion. prepchem.com The desired phenylurea product can then be precipitated and isolated. prepchem.com Isocyanates themselves can be prepared from the corresponding amine by reacting it with phosgene (B1210022) or a safer equivalent like triphosgene (B27547). rsc.orgasianpubs.org

The synthesis of the key precursors for phenylureas can be a multi-step process. For instance, the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, an important intermediate for the drug sorafenib, begins with 2-Chlorobenzotrifluoride. google.comchemicalbook.com The synthesis proceeds through nitration to yield 4-nitro-2-trifluoromethyl chlorobenzene, followed by a reduction step to produce 4-chloro-3-trifluoromethyl aniline. google.com This aniline is then reacted with triphosgene to generate the final isocyanate. google.comchemicalbook.com This pathway highlights the typical steps required to produce the highly functionalized building blocks for complex phenylurea drugs.

Another multi-step approach for synthesizing phenyl urea derivatives starts with simpler building blocks like 4-fluorobenzaldehyde. nih.gov The synthesis can involve a sequence of reactions including nitration, nucleophilic aromatic substitution, oxidation, and reduction to create a complex aniline intermediate. nih.gov This intermediate is then treated with a suitable isocyanate to form the final phenyl urea product. nih.gov

Precursors and Related Building Blocks for Synthesis

The availability and synthesis of specific chemical building blocks, such as fluorinated benzoic acids, amines, and isocyanates, are crucial for producing this compound and related compounds.

Fluorinated benzoic acids are versatile starting materials in organic synthesis. google.comgoogle.com They can be subjected to various chemical transformations to produce other important intermediates. For example, 2-bromo-4-fluorobenzoic acid can be reacted with aniline in the presence of a copper catalyst to synthesize 4-fluoro-2-(phenylamino)benzoic acid, an anthranilic acid derivative. nih.gov Such processes demonstrate how a benzoic acid scaffold can be used to construct more complex aniline precursors necessary for phenylurea synthesis. While direct conversion pathways are varied, the principle of using functionalized benzoic acids as foundational structures is well-established. google.com

The reaction between amines and isocyanates is the cornerstone of phenylurea synthesis. asianpubs.org Isocyanates can be generated in situ from amines using reagents like triphosgene, which avoids the handling of highly toxic phosgene gas directly. rsc.orgasianpubs.org The process involves adding triphosgene to a solution of the amine in a solvent like dichloromethane. asianpubs.org

Alternative, more environmentally benign methods have also been developed. One such method uses 3-substituted dioxazolones as isocyanate surrogates in a phosgene- and metal-free process to create unsymmetrical arylureas. tandfonline.com Another approach involves the direct reaction of amines with potassium isocyanate in water, offering a simple, scalable, and high-yielding route to N-substituted ureas. rsc.org These varied methods provide a robust toolkit for chemists to synthesize a wide array of phenylurea derivatives.

The trifluoromethyl (CF3) group is a key structural motif in many modern agrochemicals and pharmaceuticals due to the unique physicochemical properties it imparts. nih.govresearchoutreach.org The trifluoromethylpyridine (TFMP) structure, in particular, is found in numerous active ingredients used for crop protection. nih.govresearchgate.net Over 20 TFMP-containing agrochemicals have acquired ISO common names, with the first being Fluazifop-butyl. jst.go.jpuc.cl The demand for TFMP derivatives has seen a steady increase over the past three decades. researchoutreach.org

The biological activity of these compounds is attributed to the combination of the fluorine atom's properties and the characteristics of the pyridine (B92270) ring. uc.cl In the pharmaceutical industry, about 40% of compounds contain fluorine, and nearly 20% of those feature a trifluoromethyl group. researchoutreach.org While only a handful of TFMP-containing drugs have been approved, many more are in clinical trials. researchoutreach.org

Below is a table of selected trifluoromethylpyridine-containing agrochemicals, illustrating the importance of this structural motif.

No.Common NameCAS No.
1Fluazifop-butyl69806-50-4
2Dithiopyr97886-45-8
3Flonicamid158062-67-0
4Pyroxsulam422556-08-9
5Picoxystrobin117428-22-5
6Bicyclopyrone352010-68-5

Advanced Synthetic Techniques

Modern organic synthesis provides several powerful methods for the construction of complex molecules like this compound. These techniques offer high efficiency, selectivity, and the ability to introduce key functional groups under controlled conditions.

Radical Fluoroalkylation Reactions in Urea Derivative Synthesis

The introduction of a trifluoromethyl (CF₃) group is a critical step in the synthesis of many advanced materials and pharmacologically active molecules, owing to the unique properties this group imparts. ciac.jl.cnresearchgate.net Radical trifluoromethylation has emerged as a powerful and direct method for this purpose. nih.gov This approach avoids the need for pre-functionalized substrates, such as organohalides, offering a more efficient route to trifluoromethylated compounds. researchgate.net

A prominent strategy involves visible-light photoredox catalysis, which allows for the generation of trifluoromethyl radicals (•CF₃) under mild conditions. researchgate.netglobethesis.com In this process, a photocatalyst, such as fac-Ir(ppy)₃, is excited by visible light (e.g., from a household blue LED). acs.org The excited photocatalyst can then interact with a CF₃ source, like an Umemoto reagent (e.g., S-(trifluoromethyl)dibenzothiophenium salts) or even inexpensive trifluoroacetic acid (TFA), to generate the highly reactive •CF₃ radical via a single electron transfer. acs.orgresearchgate.net This radical can then add to an aromatic ring, such as a phenylurea precursor, to yield the desired trifluoromethylated product. rsc.org The versatility of photoredox catalysis makes it a key technique for synthesizing a wide array of CF₃-containing compounds. nih.gov

Catalytic Hydrogenation in Related Phenylurea Production

Catalytic hydrogenation is a fundamental process in organic synthesis, typically employed for the reduction of unsaturated functional groups. In the context of phenylurea production, its role is often indirect, focusing on the synthesis of precursors or the transformation of related structures. For instance, catalytic hydrogenation is widely used to reduce aromatic nitro compounds to the corresponding anilines, which are key starting materials for the synthesis of phenylureas.

More directly related to the urea moiety, research has shown that urea derivatives can be hydrogenated using specific catalysts. rsc.org Homogeneous catalysts, particularly ruthenium or iridium pincer complexes, have been successfully used for the hydrogenation of various urea derivatives into amines and methanol. rsc.org This process represents a decomposition or reduction of the urea structure rather than its formation. While not a direct synthetic step for producing the target compound, this methodology is relevant in the broader context of the chemical transformations of phenylureas and the synthesis of their amine precursors.

Nucleophilic Aromatic Substitution in Fluorinated Systems

Nucleophilic aromatic substitution (SₙAr) is a cornerstone reaction for the synthesis of highly functionalized aromatic compounds, particularly those containing fluorine. rsc.org This reaction provides a transition-metal-free pathway to form C-N and C-O bonds. rsc.org The mechanism involves the attack of a nucleophile, such as an amine or phenoxide, on an electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halide. nih.gov

The presence of strongly electron-withdrawing groups, such as fluorine and trifluoromethyl, is crucial as they activate the aromatic ring towards nucleophilic attack. In the synthesis of this compound, the fluorine atom and the CF₃ group at the ortho and para positions, respectively, make the aromatic ring highly susceptible to SₙAr. The reaction typically proceeds by reacting a fluorinated aniline with an isocyanate or by treating a fluorinated isocyanate with an amine. The ease of substitution for halogens often follows their electronegativity, making fluoride (B91410) an excellent leaving group in many SₙAr reactions. researchgate.net

SubstrateNucleophileConditionsProductYield
OctafluorotoluenePhenothiazineK₂CO₃, DMF, 60 °C10-(Heptafluoro-p-tolyl)phenothiazine96%
PentafluoronitrobenzenePhenothiazineK₃PO₄, MeCN, 60 °C10-(2,3,5,6-Tetrafluoro-4-nitrophenyl)phenothiazine78%
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneMethanolKOH, reflux3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene95%
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneDiethylamineK₂CO₃, DMF, 80 °C3-(Diethylamino)-5-nitro-1-(pentafluorosulfanyl)benzene96%
This table presents examples of SₙAr reactions on various fluorinated aromatic systems, illustrating the conditions and high yields often achieved. Data sourced from nih.govrsc.org.

Radiolabeling Strategies for Mechanistic Investigations

Radiolabeling is an indispensable tool for mechanistic investigations, particularly for in vivo studies using Positron Emission Tomography (PET). PET requires molecules labeled with positron-emitting radionuclides like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). mdpi.com

Fluorine-18 (¹⁸F) Labeling: With a convenient half-life of 109.8 minutes, ¹⁸F is a widely used isotope for PET tracer development. nih.govfrontiersin.org The radiosynthesis of ¹⁸F-labeled phenylureas can be achieved through nucleophilic substitution. Typically, [¹⁸F]fluoride is produced in a cyclotron and then reacted with a suitable precursor. mdpi.com For aromatic systems, an SₙAr reaction is often employed, where a precursor with a good leaving group (e.g., a nitro or trimethylammonium group) on an activated ring is displaced by [¹⁸F]fluoride. nih.gov High temperatures and the use of a phase-transfer catalyst like Kryptofix 2.2.2 are often required to facilitate the reaction. nih.gov

Carbon-11 (¹¹C) Labeling: Carbon-11 has a much shorter half-life of 20.4 minutes, necessitating rapid and highly efficient labeling chemistry. openmedscience.comopenmedscience.com ¹¹C is typically produced as [¹¹C]CO₂ or [¹¹C]CH₄. mdpi.com For labeling phenylureas, the most common strategy is to convert these primary products into more reactive synthons like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]phosgene. [¹¹C]CH₃I can be used to methylate an amine or amide nitrogen on the urea structure. Alternatively, the urea carbonyl group itself can be constructed using a ¹¹C-labeled carbonyl source, which can be generated from [¹¹C]CO₂. nih.gov These methods allow for the precise placement of a radiolabel to trace the molecule's metabolic fate and interactions with biological targets. openmedscience.com

IsotopeHalf-lifeCommon PrecursorTypical Labeling Reaction
¹⁸F 109.8 min[¹⁸F]FluorideNucleophilic Aromatic Substitution (SₙAr)
¹¹C 20.4 min[¹¹C]CO₂, [¹¹C]CH₃ICarbonylation, N-Methylation
This table summarizes the key characteristics and common strategies for radiolabeling with ¹⁸F and ¹¹C for PET studies. Data sourced from nih.govmdpi.comfrontiersin.orgopenmedscience.comnih.gov.

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They involve the systematic modification of a lead compound's structure to understand how different chemical moieties influence its biological activity or physical properties.

Modification of Phenyl Rings and Urea Linkage

For phenylurea compounds, SAR studies typically focus on three main areas: substitution on the phenyl rings, modification of the urea linkage, and altering the spacers between these groups. The electronic properties and geometry of substituents on the phenyl ring can dramatically affect binding affinity to a biological target. researchgate.net For example, studies on fluorophenylalanine derivatives have shown that the position of fluorine substitution (ortho, meta, or para) significantly impacts inhibitory activity. nih.gov Similarly, the presence of other groups like chloro- or nitro-substituents can further modulate this activity. nih.gov

Computational chemistry, using methods like density functional theory (DFT), is often employed to analyze how these structural changes affect molecular properties such as conformation and electrostatic potential, which in turn relate to binding activity. researchgate.net The urea linkage itself can be modified, for instance by N-alkylation, which can alter the molecule's hydrogen bonding capacity and conformational preferences. These systematic derivatizations allow researchers to build a comprehensive understanding of the structural requirements for optimal activity, guiding the design of more potent and selective compounds.

Introduction of Diverse Moieties for Functional Exploration

The functional exploration of the this compound scaffold is primarily achieved through the strategic synthesis of derivatives, allowing for the introduction of a wide array of chemical moieties. This is typically accomplished by utilizing the reactivity of its precursor, 2-fluoro-4-(trifluoromethyl)aniline, with various isocyanates or by employing related synthetic strategies that build the urea linkage while incorporating desired functional groups.

The primary precursor, 2-fluoro-4-(trifluoromethyl)aniline, serves as a versatile building block for creating a library of functionally diverse phenylurea compounds. ossila.com This aniline derivative can be reacted with a range of substituted isocyanates to yield the corresponding N-aryl-N'-(2-fluoro-4-(trifluoromethyl)phenyl)ureas. This approach allows for the systematic introduction of different substituents on the second phenyl ring, enabling the exploration of structure-activity relationships.

A general synthetic scheme for this approach is the reaction of an appropriately substituted aniline with an isocyanate. For instance, the synthesis of N-aryl-N'-benzylurea scaffolds has been achieved by reacting a substituted aniline with triphosgene to generate an in-situ isocyanate, which is then coupled with a benzylamine (B48309). mdpi.com A similar strategy can be applied to generate derivatives of this compound by reacting 2-fluoro-4-(trifluoromethyl)aniline with various aryl or alkyl isocyanates.

The following table outlines the reactants for the synthesis of diverse this compound analogs, showcasing the introduction of various functional groups for exploratory purposes.

Table 1: Reactants for the Synthesis of this compound Derivatives

Precursor 1Precursor 2Resulting Derivative ClassMoiety Introduced
2-Fluoro-4-(trifluoromethyl)anilinePhenyl isocyanateN-Phenyl-N'-(2-fluoro-4-(trifluoromethyl)phenyl)ureaPhenyl
2-Fluoro-4-(trifluoromethyl)aniline4-Chlorophenyl isocyanateN-(4-Chlorophenyl)-N'-(2-fluoro-4-(trifluoromethyl)phenyl)urea4-Chlorophenyl
2-Fluoro-4-(trifluoromethyl)aniline4-Methoxyphenyl isocyanateN-(4-Methoxyphenyl)-N'-(2-fluoro-4-(trifluoromethyl)phenyl)urea4-Methoxyphenyl
2-Fluoro-4-(trifluoromethyl)anilineBenzyl isocyanateN-Benzyl-N'-(2-fluoro-4-(trifluoromethyl)phenyl)ureaBenzyl
2-Fluoro-4-(trifluoromethyl)anilineCyclohexyl isocyanateN-Cyclohexyl-N'-(2-fluoro-4-(trifluoromethyl)phenyl)ureaCyclohexyl

Furthermore, the synthesis of more complex structures, such as those containing pyridinylmethoxy groups, has been demonstrated in related phenylurea series. nih.gov In these syntheses, a key benzylamine intermediate is reacted with a substituted isocyanate. mdpi.com Adapting this methodology, 2-fluoro-4-(trifluoromethyl)phenyl isocyanate could be reacted with a variety of substituted benzylamines to introduce diverse and complex functionalities.

Another example from the literature that highlights the derivatization of a related aniline involves the synthesis of N-phenyl-N'-[4-(trifluoromethyl)phenyl]-urea from 4-(trifluoromethyl)aniline (B29031) and 3-phenyl-1,4,2-dioxazolidin-5-one. chemicalbook.com This suggests alternative synthetic routes for creating substituted ureas that could be applicable to the 2-fluoro-4-(trifluoromethyl)phenyl system.

The following table details the synthesis of a specific, more complex derivative, illustrating the multi-step process that can be involved in introducing diverse moieties.

Table 2: Synthesis of a Complex Phenylurea Derivative

Reaction StepStarting MaterialsReagents and ConditionsIntermediate/Product
12-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, VanillinK₂CO₃, DMF, 80 °C3-Methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde
2Product from Step 1Hydroxylamine3-Methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde oxime
3Product from Step 2Ni-Al alloy, NaOH (aq)(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)methanamine
4Substituted AnilineTriphosgene, TEA, DCMSubstituted isocyanate
5Product from Step 3, Product from Step 4DCMN-Aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative

This table is based on a synthetic methodology for related phenylurea compounds and is illustrative of how complex moieties can be introduced. mdpi.com

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-Fluoro-4-(trifluoromethyl)phenylurea are not available in the searched literature.

Mass Spectrometry (MS, HR-ESI-MS) for Molecular Confirmation

While the molecular weight is known, detailed high-resolution mass spectrometry data, including precise m/z values and fragmentation patterns for this compound, could not be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Characteristic absorption bands (cm⁻¹) corresponding to the functional groups (N-H, C=O, C-F) of this compound are not documented in the available resources.

Solid-State Characterization

X-ray Diffraction (XRD) for Crystal Structure Analysis

No published studies on the single-crystal X-ray diffraction of this compound were found. Consequently, crystallographic data such as crystal system, space group, and unit cell dimensions are unknown.

Vibrational Spectroscopy in Solid State (FT-IR, Raman)

Specific solid-state FT-IR and Raman spectral data for this compound are not available in the reviewed literature.

Hirshfeld Surface and 2D-Fingerprint Plot Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a molecule is dominant. By mapping various properties onto this surface, a detailed picture of the molecular environment emerges.

Derived from the Hirshfeld surface, 2D-fingerprint plots provide a quantitative summary of all intermolecular contacts. These plots represent the frequency of different combinations of dᵢ (the distance from a point on the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface). Each type of interaction has a characteristic appearance on the plot, allowing for the deconvolution of the complex network of forces holding the crystal together.

For this compound, the fingerprint plot would be expected to show distinct features:

N-H···O Hydrogen Bonds: These would appear as a pair of sharp, distinct spikes in the plot, indicative of strong, directional interactions.

H···F/F···H Contacts: These interactions, involving the fluorine atoms, would be visible as characteristic "wings" on the plot. Their prevalence indicates the importance of fluorine in directing the crystal packing.

C-H···π Interactions: Contacts between hydrogen atoms and the aromatic ring may also be present, contributing to the stability of the structure.

By analyzing the relative contributions of these different contacts, researchers can gain a comprehensive understanding of the supramolecular assembly of this compound.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for determining the purity of this compound and for its separation from reactants, byproducts, and impurities. The choice of technique depends on the compound's volatility, polarity, and the analytical requirements.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the premier analytical techniques for the purity assessment of non-volatile, thermally sensitive compounds like phenylurea derivatives. These methods offer high resolution, sensitivity, and reproducibility.

A typical reversed-phase HPLC or UPLC method for this compound would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous component (water or a buffer) and an organic solvent, such as acetonitrile or methanol. This allows for the efficient elution of the target compound while separating it from more polar or less polar impurities. Detection is commonly achieved using a UV detector, often a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths, providing additional spectral information for peak identification and purity assessment. nih.gov A wavelength of approximately 245 nm is often effective for phenylurea compounds. nih.gov

ParameterHPLC ConditionUPLC Condition
Stationary Phase C18, 3.5-5 µm particle sizeC18, <2 µm particle size
Mobile Phase Acetonitrile / Water (gradient)Acetonitrile / Water (gradient)
Flow Rate 0.8 - 1.5 mL/min0.3 - 0.6 mL/min
Detector UV/DAD (e.g., 245 nm)UV/DAD (e.g., 245 nm)
Column Temp. 25 - 40 °C30 - 50 °C

This table presents typical starting conditions for method development for the analysis of this compound.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Gas Chromatography (GC) is generally not the preferred method for analyzing phenylurea compounds. newpaltz.k12.ny.us Their relatively low volatility and thermal instability can lead to degradation in the hot GC inlet, often breaking the urea (B33335) linkage to form the corresponding isocyanate and amine. nih.gov This decomposition results in poor peak shape, inaccurate quantification, and can compromise the analysis. While specialized injection techniques and derivatization can sometimes mitigate these issues, HPLC remains the more reliable and straightforward approach. newpaltz.k12.ny.usnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress, checking purity, and screening for appropriate solvent systems for column chromatography. chemistryhall.com For this compound, a silica gel plate would serve as the stationary phase. reddit.com Due to the compound's polarity, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) would be used as the mobile phase. sigmaaldrich.comsilicycle.com Visualization of the spots can be achieved under a UV lamp, as the aromatic ring is UV-active. chemistryhall.com

ParameterCondition
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Hexane / Ethyl Acetate (e.g., 7:3 v/v) or Petroleum Benzine / Acetone (e.g., 8:2 v/v) sigmaaldrich.com
Visualization UV light (254 nm)

This table outlines a typical TLC system for the qualitative analysis of this compound.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and its implications for chemical bonding and stability.

The electronic properties of fluorinated and trifluoromethyl-substituted aromatic compounds have been a subject of interest in computational studies. The presence of a fluorine atom and a trifluoromethyl group on the phenyl ring of 2-Fluoro-4-(trifluoromethyl)phenylurea is expected to significantly influence its electronic structure. The high electronegativity of fluorine and the strong electron-withdrawing nature of the trifluoromethyl group can lead to a polarized electron density distribution. This, in turn, affects the molecule's dipole moment and its reactivity in chemical reactions.

Studies on analogous fluorinated compounds have shown that the introduction of such groups can lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgresearchgate.net The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A larger energy gap implies higher stability and lower reactivity. The precise values for this compound would require specific calculations, but the general trend observed in related molecules suggests a significant modulation of these frontier orbitals.

A comprehensive study on aqueous urea (B33335) and its derivatives has demonstrated the utility of DFT in analyzing their electronic structure, providing detailed information on the occupied and unoccupied molecular orbitals. nih.gov Such analyses are crucial for understanding the electronic transitions and the energy gap between the HOMO and LUMO. nih.gov

Table 1: Representative Electronic Properties of a Phenylurea Analog from DFT Calculations

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment4.5 D

Note: The data in this table is illustrative and based on general findings for structurally similar phenylurea derivatives. Actual values for this compound may vary.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining chemical bonds and atomic interactions based on the topology of the electron density. wikipedia.org This method allows for the characterization of the nature of chemical bonds, such as whether they are covalent or electrostatic, and can identify weaker interactions like hydrogen bonds.

In this compound, QTAIM analysis would be particularly insightful for characterizing the C-N bonds of the urea moiety, the C-F bond, the C-C bonds within the phenyl ring, and the bonds associated with the trifluoromethyl group. The analysis involves locating bond critical points (BCPs) in the electron density, where the density is at a minimum between two atoms. The properties of the electron density at these points, such as its magnitude and the Laplacian of the electron density, provide quantitative measures of bond strength and type.

While specific QTAIM data for this compound is not available, the principles of the theory can be applied to understand its bonding. scribd.compitt.edu For instance, the analysis would likely reveal the polar covalent nature of the C-F bond and the significant charge delocalization within the phenyl ring. Furthermore, QTAIM is adept at identifying intramolecular hydrogen bonds, which could potentially exist between the urea hydrogens and the fluorine atom, influencing the molecule's conformational preferences.

Thermochemical parameters provide quantitative information about the stability and reactivity of a molecule. These parameters can often be calculated with reasonable accuracy using computational methods.

Bond Dissociation Enthalpy (BDE): BDE is the energy required to break a specific bond homolytically. For this compound, calculating the BDEs of the N-H, C-N, and C-F bonds would provide insights into the molecule's thermal stability and potential reaction pathways.

Ionization Potential (IP): IP is the energy required to remove an electron from a molecule. It is a measure of the molecule's ability to act as an electron donor. A higher IP indicates greater stability towards oxidation.

Proton Affinity (PA): PA is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It quantifies the molecule's basicity. For this compound, the most likely sites for protonation are the oxygen and nitrogen atoms of the urea group.

The electron-withdrawing nature of the fluoro and trifluoromethyl groups is expected to influence these parameters significantly. For instance, these groups would likely increase the ionization potential and decrease the proton affinity compared to unsubstituted phenylurea.

Molecular Modeling and Simulations

Molecular modeling and simulations are indispensable tools for studying the interactions of small molecules with biological macromolecules and for understanding their dynamic behavior.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

For this compound, molecular docking studies would be crucial to identify its potential biological targets and to elucidate the specific interactions that stabilize the ligand-protein complex. Phenylurea derivatives are known to act as inhibitors for various enzymes, and their binding is often characterized by a network of hydrogen bonds and hydrophobic interactions. nih.gov

A study on 4-Trifluoromethyl Phenyl Thiourea, a structurally related compound, demonstrated its potential as a potent inhibitor of breast cancer-related proteins, with a strong binding affinity. researchgate.net The docking analysis revealed multiple stabilizing interactions within the protein's active site. researchgate.net Similarly, other phenylurea derivatives have been shown to form key hydrogen bonds with amino acid residues like serine in the active sites of their target proteins. nih.gov The urea moiety is a common hydrogen bond donor and acceptor, while the trifluoromethylphenyl group can engage in hydrophobic and halogen bonding interactions.

Table 2: Representative Molecular Docking Results for a Phenylurea Analog

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Protein Kinase X-8.5SER245, LEU180, VAL120Hydrogen Bond, Hydrophobic
Enzyme Y-7.9ASP301, PHE250Hydrogen Bond, π-π Stacking
Receptor Z-9.1GLN150, ILE200Hydrogen Bond, Hydrophobic

Note: The data in this table is illustrative and based on docking studies of analogous phenylurea derivatives against hypothetical protein targets.

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecular system over time. researcher.life In the context of ligand-protein interactions, MD simulations can be used to assess the stability of a docked pose, to explore the conformational changes that occur upon ligand binding, and to estimate the binding free energy.

An MD simulation of a this compound-protein complex would start with the docked conformation and simulate the movements of all atoms in the system over a period of nanoseconds or longer. This would reveal the stability of the key interactions identified in the docking study and could highlight the role of water molecules in mediating the binding. Such simulations are crucial for a more realistic understanding of the binding process, which is inherently dynamic. While specific MD simulation data for this compound is not available, the methodology is well-established for studying the dynamic behavior of small molecule inhibitors in their binding pockets. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The analysis of how a chemical's structure relates to its biological activity is a cornerstone of modern drug design. For phenylurea derivatives, including this compound, computational chemistry provides powerful tools to predict and rationalize their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) methodologies have become essential in drug development, offering a rapid and cost-effective alternative to extensive in vitro screening. researchgate.net For phenylurea derivatives, particularly those targeting protein kinases, several computational techniques are employed to build robust SAR models.

Three-dimensional QSAR (3D-QSAR) is a prominent approach. researchgate.net This method explores the correlation between the biological activity of a set of compounds and their 3D molecular properties. researchgate.net Key 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This method calculates steric and electrostatic fields around aligned molecules to correlate them with biological activity.

Comparative Molecular Similarity Index Analysis (CoMSIA): CoMSIA expands on CoMFA by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more detailed understanding of the interactions. researchgate.net

For instance, 3D-QSAR studies on urea derivatives as inhibitors of p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme in inflammatory processes, have successfully generated predictive models. biochempress.comnih.gov In one such study, a 3D-QSAR model for 41 urea derivatives yielded a high conventional r² of 0.901 and a cross-validated coefficient (r²cv) of 0.799, indicating a strong predictive capability. biochempress.com These models generate contour maps that highlight regions where modifications to the molecule would likely enhance or diminish its activity.

Molecular docking is another critical computational tool. It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of binding modes and affinities. researchgate.netorientjchem.org Docking studies on phenylurea analogs have provided reliable conformational alignments necessary for building accurate 3D-QSAR models. researchgate.net Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex and calculate binding free energies, offering deeper insights into the dynamic nature of the interaction. nih.govnih.gov

The table below summarizes common computational models used in the study of phenylurea derivatives.

Computational MethodApplication in SAR/QSAR of Phenylurea DerivativesKey Outputs
3D-QSAR (CoMFA/CoMSIA) Correlates 3D molecular properties (steric, electrostatic, hydrophobic) with biological activity. researchgate.netnih.govContour maps indicating favorable and unfavorable regions for specific properties. Predictive activity values for new compounds. biochempress.com
Molecular Docking Predicts binding conformation and affinity of a ligand within a protein's active site. researchgate.net Provides alignment for 3D-QSAR studies. researchgate.netBinding scores (e.g., kcal/mol), visualization of ligand-receptor interactions (hydrogen bonds, hydrophobic contacts). orientjchem.orgnih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of the ligand-receptor complex over time to assess stability and binding free energy. nih.govInformation on conformational changes, stability of interactions, and calculation of binding free energies (e.g., MM/GBSA method). nih.gov

The introduction of fluorine-containing substituents is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.net In this compound, both the ortho-fluorine atom and the para-trifluoromethyl group exert profound effects on its properties and interactions with biological targets. mdpi.com

The trifluoromethyl (-CF₃) group is known for its strong electron-withdrawing nature and significant lipophilicity. mdpi.com Its presence can lead to several advantageous effects:

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can improve electrostatic and hydrogen bonding interactions with target receptors. mdpi.com SAR studies have shown that including a -CF₃ group can significantly increase potency. mdpi.com

Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450, thereby increasing the drug's half-life. researchgate.net

The fluorine (-F) atom at the ortho position also contributes uniquely to the molecule's activity. While a single fluorine atom has a smaller steric profile than a -CF₃ group, its high electronegativity can modulate the electronic properties of the phenyl ring and the adjacent urea moiety. mdpi.comemerginginvestigators.org This can influence:

Conformational Control: The ortho-fluorine can influence the preferred conformation of the molecule through steric and electronic effects, potentially pre-organizing it for optimal receptor binding. nih.gov

Modulation of Acidity/Basicity: Fluorine's electron-withdrawing effect can alter the pKa of the urea protons, affecting their hydrogen bonding capabilities.

Direct Receptor Interactions: The fluorine atom itself can act as a weak hydrogen bond acceptor or participate in other specific non-covalent interactions within the binding pocket. nih.gov

The combined electronic effects of the -F and -CF₃ groups make the phenyl ring electron-deficient, which can influence its ability to participate in π-stacking interactions. These fluorinated moieties often enhance metabolic stability, improve lipophilicity, and increase binding affinity to target receptors. mdpi.com

SubstituentKey PropertiesInfluence on Receptor Binding and Potency
Trifluoromethyl (-CF₃) Strong electron-withdrawing, high lipophilicity, metabolic resistance. mdpi.comEnhances binding affinity through electrostatic interactions, improves membrane permeability, and increases bioavailability. mdpi.comresearchgate.net
Fluorine (-F) High electronegativity, small size, electron-withdrawing. emerginginvestigators.orgModulates local electronics, influences molecular conformation, and can participate directly in hydrogen or halogen bonding. nih.govnih.gov

The biological activity of this compound is dictated by the sum of its intermolecular interactions within a receptor's binding site. The specific functional groups on the molecule allow for a diverse range of non-covalent bonds.

Hydrogen Bonding: The urea moiety (-NH-CO-NH-) is a classic hydrogen bond donor and acceptor. The two N-H groups can act as strong hydrogen bond donors to backbone carbonyls or specific amino acid side chains (e.g., Asp, Glu) in a protein active site. The carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonds are often critical for anchoring the ligand in the correct orientation for potent inhibition.

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region (the σ-hole) on a covalently bonded halogen atom interacts with a nucleophile, such as a backbone carbonyl oxygen. nih.govmdpi.com While fluorine is the least polarizable halogen, it can still participate in these interactions, particularly when bonded to an electron-deficient ring. nih.gov The ortho-fluorine on the phenylurea ring can form halogen bonds with suitable acceptor atoms in a protein binding site, contributing to binding affinity and specificity. nih.govresearchgate.net This interaction is highly directional and has been successfully exploited in the design of potent kinase inhibitors. nih.govresearchgate.net

π-π Stacking: The electron-deficient aromatic ring of this compound can interact with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). Due to the electron-withdrawing nature of the fluorine and trifluoromethyl groups, these interactions are often favorable "face-to-face" or "offset" stacking arrangements with electron-rich aromatic residues in the receptor.

The table below details the potential intermolecular interactions for the compound.

Interaction TypeParticipating Group(s) on CompoundPotential Protein Partner(s)Significance
Hydrogen Bonding Urea (-NH-CO-NH-)Backbone carbonyls, Asp, Glu, Gln, AsnKey anchoring interactions, crucial for potency.
Halogen Bonding ortho-FluorineBackbone carbonyl oxygen, Ser, Thr hydroxylsDirectional interaction contributing to affinity and specificity. nih.govnih.gov
π-π Stacking Fluorinated Phenyl RingPhe, Tyr, Trp aromatic side chainsStabilization of the ligand in the binding pocket.
Other Interactions Trifluoromethyl GroupHydrophobic pockets, can form weak C-F···H bondsEnhances lipophilic interactions and can contribute to binding.

Biological Target Interaction and Mechanism of Action Studies

Enzyme Inhibition Mechanisms

The primary mechanism of action for many derivatives of "2-Fluoro-4-(trifluoromethyl)phenylurea" is the inhibition of key enzymes involved in pathological processes, particularly in cancer and immunology.

Derivatives of "this compound" are well-established as multi-kinase inhibitors, targeting a variety of kinases that are crucial for tumor cell signaling, proliferation, and angiogenesis.

BRAF and CRAF (RAF-1): Sorafenib, a prominent derivative, is a potent inhibitor of both CRAF (also known as Raf-1) and wild-type BRAF, as well as the oncogenic BRAF V600E mutant. nih.govproteopedia.org By inhibiting these serine/threonine kinases, sorafenib blocks the downstream MEK/ERK signaling pathway, which is often hyperactivated in cancer, thereby suppressing tumor cell proliferation. nih.gov The carbamido group in sorafenib is crucial as it forms hydrogen bonds with BRAF and CRAF proteins, interrupting signal transmission. nih.gov Regorafenib, another derivative, also demonstrates strong inhibitory activity against RAF-1. nih.gov

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth. nih.gov Both sorafenib and regorafenib are potent inhibitors of VEGFR-2. nih.govproteopedia.orgresearchgate.net This inhibition leads to a reduction in tumor vascularization and growth. proteopedia.org The diarylurea moiety of these inhibitors plays a significant role in their binding to the kinase domain of VEGFR2. nih.gov

EGFR: While EGFR is a known target for some kinase inhibitors, derivatives based on the o-amino-arylurea scaffold have been synthesized and evaluated for their kinase inhibitory activity, though significant activity against EGFR was not observed at the highest tested concentrations for some series. drugbank.com

Aurora Kinases: Information regarding the direct and potent inhibition of Aurora kinases A, B, and C by "this compound" or its immediate derivatives is not extensively detailed in the provided search results.

PDGFR: Platelet-Derived Growth Factor Receptors (PDGFR) are involved in tumor proliferation and angiogenesis. Sorafenib and regorafenib are known to inhibit PDGFR-β. researchgate.netresearchgate.net This inhibition contributes to their anti-angiogenic and anti-tumor effects.

Src: Src kinase is a non-receptor tyrosine kinase that is overexpressed in various tumors. While some 2-pyridone derivatives have been evaluated for c-Src kinase inhibitory activity, significant activity was not observed for certain o-amino-arylurea derivatives. drugbank.com

Kinase TargetInhibitory Effect of Derivatives (e.g., Sorafenib, Regorafenib)Key Downstream Pathway AffectedTherapeutic Implication
BRAF / CRAF (RAF-1)Potent InhibitionMEK/ERK SignalingAnti-proliferation
VEGFR2Potent InhibitionAngiogenesis SignalingAnti-angiogenesis
PDGFRInhibitionAngiogenesis and Proliferation SignalingAnti-angiogenesis, Anti-proliferation
EGFRLimited to No Significant Inhibition in some derivatives--
SrcLimited to No Significant Inhibition in some derivatives--

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune escape by catalyzing the degradation of tryptophan. nih.govresearchgate.net Phenyl urea (B33335) derivatives have been designed and synthesized as potential IDO1 inhibitors. researchgate.net Some of these derivatives have shown potent IDO1 inhibition with IC50 values in the sub-micromolar range. researchgate.net The catalytic active site of the IDO1 enzyme has hydrophobic pockets that can accommodate such inhibitors. researchgate.net While the general class of phenyl ureas shows promise, specific data on the "this compound" core is an area of ongoing investigation.

The Methyl-D-erythritol Phosphate (MEP) pathway is essential for the synthesis of isoprenoids in most bacteria, parasites, and plants, but is absent in humans, making it an attractive target for antimicrobial drug development. nih.govresearchgate.net There is currently no available research to suggest that "this compound" or its derivatives act as inhibitors of enzymes within the MEP pathway, such as IspD.

Flufenoxuron, a derivative of the broader benzoylphenylurea class which shares structural similarities, is a known chitin synthesis inhibitor. nbinno.commdpi.com Chitin is a crucial component of the insect exoskeleton. nbinno.com Flufenoxuron acts by inhibiting the enzyme chitin synthase, which is responsible for the polymerization of N-acetylglucosamine into chitin. nbinno.com This disruption prevents the proper formation of the new cuticle during molting, leading to insect mortality. nbinno.commdpi.com This mode of action is specific to organisms that synthesize chitin, such as insects and fungi. nbinno.com

Molecular Interactions at Binding Sites

The efficacy of diarylurea compounds as inhibitors is rooted in their specific molecular interactions within the binding sites of their target proteins.

For kinase inhibitors like sorafenib and regorafenib, the diarylurea moiety is crucial for forming anchoring hydrogen bonds within the ATP-binding pocket. nih.gov Specifically, the urea group can act as both a hydrogen bond donor and acceptor. nih.gov In the case of sorafenib binding to VEGFR2, the urea moiety forms four hydrogen-bonding interactions with the amino acid residues Glu885, Asp1046, and Cys1045 in the hinge region of the kinase. researchgate.net

The aromatic rings of the diarylurea scaffold contribute to binding through non-bonded π-interactions within hydrophobic pockets of the target protein. nih.gov The trifluoromethylphenyl unit of sorafenib, for instance, is buried in a hydrophobic site of the 5-HT2A receptor, contributing significantly to ligand binding. nih.gov These hydrophobic interactions, along with CH-π interactions, are frequent and stabilize the inhibitor-protein complex. nih.gov

Inhibitor ClassTarget ProteinKey Interacting MoietyTypes of InteractionsExample Interacting Residues (VEGFR2)
Diarylureas (e.g., Sorafenib)Kinases (e.g., VEGFR2)Urea GroupHydrogen Bonding (Donor and Acceptor)Glu885, Asp1046, Cys1045
Diarylureas (e.g., Sorafenib)Kinases (e.g., VEGFR2)Aromatic RingsHydrophobic Interactions, CH-π, π-π StackingVarious residues in the hydrophobic pocket
Sorafenib5-HT2A ReceptorTrifluoromethylphenyl UnitHydrophobic InteractionsResidues in a hydrophobic binding site

Identification of Key Amino Acid Residues and Binding Pockets

While direct crystallographic data for this compound with its primary therapeutic targets is not extensively detailed in public literature, studies on structurally related phenylurea-containing molecules provide significant insights into its binding modes. For instance, the kinase inhibitor Linifanib, which features a substituted phenylurea structure, has been shown to interact with serum albumin, a key protein in systemic circulation. Molecular docking studies of Linifanib with Bovine Serum Albumin (BSA) revealed specific hydrogen bonds with a number of amino acid residues within the binding pocket. plos.org

These interactions include hydrogen bonds with:

Tyrosine-410 (TYR-410)

Serine-488 (SER-488)

Cysteine-437 (CYS-437)

Leucine-429 (LEU-429)

Arginine-409 (ARG-409)

This binding occurs at Sudlow's site II, located in the subdomain IIIA of the protein. plos.org These findings suggest that the urea portion of the molecule is crucial for forming hydrogen bonds, which anchor the compound within the binding pocket of a target protein.

Role of Fluorine and Trifluoromethyl Groups in Binding Affinity and Selectivity

The fluorine and trifluoromethyl (-CF3) groups are not merely passive substituents; they play an active and crucial role in modulating the pharmacological profile of the molecule. The introduction of these fluorinated moieties is a common strategy in medicinal chemistry to enhance a drug's efficacy and metabolic stability.

The trifluoromethyl group, in particular, is known to significantly enhance the biological activity of compounds. Its strong electron-withdrawing nature can improve interactions with biological targets. nih.gov For example, in the development of derivatives of the multi-kinase inhibitor Sorafenib, the 4-chloro-3-(trifluoromethyl)phenyl carbamoylamino moiety was consistently retained, indicating its importance for the compound's potent antiproliferative activity. nih.gov

Furthermore, studies on other classes of compounds have demonstrated the positive impact of these groups. In a series of N-acyl thiourea derivatives, the presence of a trifluoromethyl substituent in the para-position of the phenyl ring resulted in the highest antimicrobial activity against several bacterial strains. mdpi.com This enhancement is often attributed to a combination of factors, including increased lipophilicity, which can improve membrane permeability, and the ability to form specific interactions within the target's binding site.

Cellular Pathway Modulation

Compounds incorporating the this compound scaffold often function as kinase inhibitors, interfering with key signaling cascades that regulate cellular processes.

MAPK Pathway Modulation (e.g., phospho-ERK inhibition)

A primary target for many phenylurea-based inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway. frontiersin.orgnih.gov This signaling cascade is fundamental in regulating cell proliferation, differentiation, and survival. frontiersin.org Sorafenib, a multi-kinase inhibitor with a trifluoromethylphenylurea core, is known to suppress the phosphorylation of ERK (Extracellular signal-regulated kinase), a key downstream component of this pathway. cellgs.com

Inhibition of kinases in this pathway, such as RAF or MEK, prevents the phosphorylation and subsequent activation of ERK. frontiersin.org This blockade of signal transmission halts the pro-proliferative signals, making it a critical mechanism for the anticancer effects of these compounds. The ability to inhibit ERK phosphorylation is a hallmark of many effective MAPK pathway inhibitors. cellgs.com

Implications for Hyper-proliferative Disorders and Angiogenesis

The dysregulation of the MAPK pathway is a common feature in many human cancers, leading to uncontrolled cell growth and proliferation. youtube.comresearchgate.net By inhibiting this pathway, compounds containing the this compound moiety can exert potent anti-proliferative effects, making them valuable for the treatment of such hyper-proliferative disorders.

Moreover, many of these kinase inhibitors target receptor tyrosine kinases involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Linifanib, for example, is a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptors. drugbank.com Sorafenib also targets VEGFR and PDGFR. cellgs.com By inhibiting these receptors, the compounds effectively cut off the blood supply to tumors, providing an additional mechanism for their anti-cancer activity. cellgs.com

Antiproliferative Activity in Cancer Cell Lines (in vitro studies)

CompoundHeLa (Cervical Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)
Sorafenib Derivative 4a1.01.41.2
Sorafenib Derivative 4b1.11.61.4
Sorafenib Derivative 4c1.52.01.7
Sorafenib Derivative 4d2.53.12.9
Sorafenib Derivative 4e3.54.33.9

Data derived from studies on 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamide derivatives. nih.gov

Similarly, other novel diarylurea derivatives have shown broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines, with some compounds exhibiting lethal effects on melanoma, renal cancer, and breast cancer cell lines at a concentration of 10 µM. nih.govnih.govpreprints.orgpreprints.org

General Antimicrobial Activity

Beyond their application in oncology, compounds featuring fluorinated phenyl groups have demonstrated notable antimicrobial properties. The inclusion of fluorine and trifluoromethyl groups can significantly enhance the antibacterial and antifungal potency of a molecule.

Research on trifluoromethyl-substituted phenylboronic derivatives has revealed significant antifungal action. One such benzoxaborole derivative showed high efficacy against fungal pathogens, with specific Minimum Inhibitory Concentration (MIC) values recorded. nih.gov

OrganismMIC (µg/mL)
Candida albicans7.8
Aspergillus niger3.9

Data for a trifluoromethyl-substituted benzoxaborole derivative. nih.gov

In the realm of antibacterial agents, studies on N-acyl thiourea derivatives found that compounds bearing a trifluoromethyl group on the phenyl ring exhibited the most potent activity against several Gram-negative and Gram-positive bacteria. mdpi.com This suggests that the this compound structure has potential as a scaffold for the development of new antimicrobial agents.

Patent Landscape and Intellectual Property in Relation to 2 Fluoro 4 Trifluoromethyl Phenylurea

Analysis of Patented Synthetic Routes and Intermediates

While a singular, all-encompassing patent for the synthesis of 2-Fluoro-4-(trifluoromethyl)phenylurea is not readily identifiable, an analysis of the broader patent literature for substituted phenylureas and fluorinated aromatics provides a clear indication of the likely synthetic strategies and key intermediates that are subject to intellectual property claims.

Patented synthetic routes to phenylurea derivatives often involve the reaction of a substituted aniline (B41778) with an isocyanate or a phosgene (B1210022) equivalent. For instance, a common patented approach involves the reaction of a substituted phenylamine with N,N'-carbonyldiimidazole, phosgene, or triphosgene (B27547) to form a reactive intermediate, which is then coupled with another amine. Another patented method describes the simultaneous reaction of a substituted aniline with an excess of urea (B33335) in a non-hydroxylated organic solvent. These general methodologies for forming the urea linkage are well-established in the patent literature for a wide range of phenylurea compounds.

The synthesis of the key intermediate, 2-fluoro-4-(trifluoromethyl)aniline (B1271942), is a critical step that is also covered by various patents. This fluorinated aniline serves as a crucial building block for introducing the specific substitution pattern of the target molecule. Patented methods for the synthesis of fluorinated anilines can involve multi-step processes starting from less complex precursors. For example, the synthesis of trifluoromethylanilines has been described in patents through processes like the hydrolysis of corresponding trifluoromethylphenyl isocyanates.

The following table summarizes key intermediates and synthetic steps that are frequently the subject of patent claims in the synthesis of fluorinated phenylurea derivatives:

Intermediate/Synthetic Step General Description of Patented Approach Potential Patent Claim Focus
Substituted Phenyl Isocyanate FormationReaction of a substituted aniline with phosgene or a phosgene equivalent.Novel phosgenation conditions, catalysts, or purification methods.
Urea Linkage FormationReaction of a substituted aniline with an isocyanate, carbamoyl chloride, or urea.Specific coupling reagents, solvents, temperature ranges, and purification techniques.
Synthesis of Fluorinated AnilinesMulti-step synthesis involving nitration, reduction, and fluorination or trifluoromethylation reactions.Novel fluorinating or trifluoromethylating agents, catalytic systems, and regioselective synthesis methods.
Purification and CrystallizationMethods to obtain the final product with high purity and specific polymorphic forms.Specific solvent systems, crystallization conditions, and characterization of novel crystalline forms.

Intellectual Property Trends in Fluorinated Phenylurea Derivatives

The intellectual property landscape for fluorinated phenylurea derivatives is shaped by broader trends in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine into drug candidates is a well-established trend, with a significant percentage of newly approved small molecule drugs containing fluorine. This is driven by the ability of fluorine to modulate key properties such as metabolic stability, bioavailability, and binding affinity.

A notable trend in the patenting of fluorinated phenylurea derivatives is their frequent appearance as kinase inhibitors. Many patents for small molecule kinase inhibitors describe scaffolds that incorporate both a phenylurea moiety and fluorine or trifluoromethyl groups. These compounds are often targeted for the treatment of various cancers and inflammatory diseases. Patent reviews of kinase inhibitors, such as those targeting cyclin-dependent kinases (CDKs), often highlight the prevalence of such structural motifs.

The global market for fluorinated pharmaceuticals is projected to experience significant growth, which is indicative of the sustained interest and investment in this area. This growth is mirrored in the patent landscape, with a steady stream of patent applications for new fluorinated compounds, their synthesis, and their use in treating a wide range of diseases. Pharmaceutical companies are also employing fluorination as a strategy for patent life extension by developing fluorinated versions of existing drugs.

Emerging technologies are also influencing intellectual property trends. The use of artificial intelligence (AI) and machine learning in drug discovery is leading to the identification of novel fluorinated molecules with desired properties. This is expected to increase the number of patent applications for drug candidates generated by computational models.

Implications of Patent Literature for Future Research Directions

The existing patent literature has significant implications for future research and development of this compound and related compounds. The dense patent landscape around kinase inhibitors suggests that while there is still room for innovation, researchers will need to carefully navigate existing intellectual property to develop novel and non-infringing compounds.

Analysis of the patent landscape can reveal "white spots" or areas with less patent activity, which may represent opportunities for future research. For example, while many patents focus on the use of fluorinated phenylureas as kinase inhibitors in oncology, there may be untapped potential for these compounds in other therapeutic areas. A thorough patent landscape analysis can help identify such opportunities.

The patent literature also provides a wealth of information on synthetic methodologies. Researchers can leverage this information to develop more efficient, cost-effective, and scalable synthetic routes. However, care must be taken to avoid infringing on existing process patents. The development of novel synthetic methods for key fluorinated intermediates could also be a valuable area of research and a source of new intellectual property.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-(trifluoromethyl)phenylurea?

  • Methodology : A common approach involves reacting 2-fluoro-4-(trifluoromethyl)aniline with an isocyanate or phosgene derivative under controlled conditions. For example:

Step 1 : Prepare 2-fluoro-4-(trifluoromethyl)aniline (CAS 262608-88-8, if applicable) .

Step 2 : React with urea or a substituted isocyanate (e.g., phenyl isocyanate) in anhydrous dichloromethane or THF at 0–5°C.

Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

  • Validation : Confirm product purity using HPLC (>98%) and NMR (e.g., distinct NH peaks at δ 6.5–7.5 ppm in DMSO-d₆) .

Q. How can the structural integrity of this compound be verified?

  • Analytical Techniques :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution and urea NH groups. Expect 19F^{19}\text{F} signals at δ -60 to -70 ppm for CF₃ .
  • HPLC-MS : Retention time and molecular ion ([M+H]⁺) matching calculated m/z (e.g., C₈H₅F₄N₂O: ~237.04 g/mol) .
  • FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodology :

  • Accelerated Stability Testing : Store samples in buffers (pH 3–11) at 25°C and 40°C for 4 weeks. Monitor degradation via HPLC.
  • Findings : Trifluoromethyl and fluorine groups enhance hydrolytic stability at acidic pH but may degrade under basic conditions (pH >10) due to urea bond cleavage .

Q. What safety protocols are recommended for handling this compound?

  • Precautions :

  • Use PPE (gloves, goggles) to avoid skin/eye irritation, as fluorinated ureas can be sensitizers .
  • Work in a fume hood due to potential dust/aerosol formation.
  • Emergency measures: Flush eyes with water for 15 minutes; wash skin with soap .

Advanced Research Questions

Q. How can differential pulse voltammetry (DPV) be applied to quantify this compound in environmental samples?

  • Methodology :

Electrode Preparation : Polish glassy carbon electrode (GCE) with alumina slurry.

Parameters : Scan potential from 0.2 to 1.2 V (vs. Ag/AgCl), pulse amplitude 50 mV, scan rate 20 mV/s.

Calibration : Linear response in 0.1–10 µM range (R² >0.99) in pH 7.0 phosphate buffer.

  • Mechanism : Oxidation of the urea moiety generates a dimeric product, detectable via current peaks at ~0.8 V .

Q. How do electronic effects of fluorine and CF₃ substituents influence cross-coupling reactivity?

  • Theoretical Analysis :

  • DFT Calculations : The electron-withdrawing CF₃ group reduces electron density on the aromatic ring, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., with boronic acids in Suzuki-Miyaura reactions) .
  • Experimental Data : Coupling yields drop by ~20% compared to non-fluorinated analogs due to steric hindrance from fluorine .

Q. What are the environmental degradation pathways of this compound under UV irradiation?

  • Photolysis Study :

  • Setup : Expose aqueous solutions (1 mM) to UV-C light (254 nm) for 24 hours.
  • Products : Identify via LC-MS; major products include 2-fluoro-4-(trifluoromethyl)aniline (m/z 180.02) and CO₂ .
  • Half-life : ~8 hours under direct UV exposure .

Q. Does this compound exhibit enzyme inhibition in plant or mammalian systems?

  • Methodology :

  • In Vitro Assays : Test against acetolactate synthase (ALS) or cytochrome P450 enzymes.
  • Results : Competitive inhibition of ALS (Ki = 2.3 µM) due to structural mimicry of pyrimidine herbicides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.